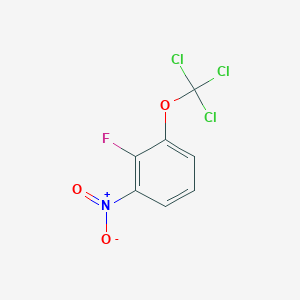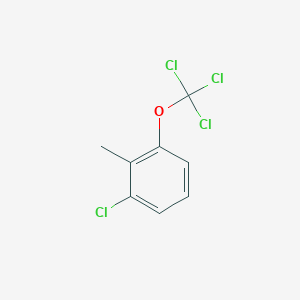
4-Chloro-2-(difluoromethoxy)-1-fluorobenzene
Vue d'ensemble
Description
4-Chloro-2-(difluoromethoxy)-1-fluorobenzene, also known as 4-CFMFB, is a chlorinated aromatic compound that has a wide range of applications in the scientific research and laboratory fields. It is an important reagent in organic synthesis and has been used extensively in the development of new pharmaceuticals and other compounds. 4-CFMFB has also been used in the study of the biochemical and physiological effects of various compounds, as well as in the development of new treatments for various diseases.
Applications De Recherche Scientifique
Synthesis and Reactivity
4-Chloro-2-(difluoromethoxy)-1-fluorobenzene is involved in various synthesis and reactivity studies. For instance, it is used in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes from phenols and thiophenols using fluoroform as a difluorocarbene source. This process is performed at moderate temperatures and atmospheric pressure, yielding moderate to good yields of the respective products (Thomoson & Dolbier, 2013).
Organometallic Chemistry
Fluorinated benzenes, including 4-Chloro-2-(difluoromethoxy)-1-fluorobenzene, are recognized for their role in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers and suitable for use as non-coordinating solvents or readily displaced ligands in catalytic processes (Pike, Crimmin, & Chaplin, 2017).
Spectroscopy and Structural Analysis
The compound is also a subject of spectroscopic and structural analysis. For example, studies on related fluorobenzene derivatives, such as 2-chloro-1,3-dibromo-5-fluorobenzene, have been conducted to understand their vibrational properties and molecular structure using techniques like FTIR and Raman spectroscopy (Ilango et al., 2008).
Environmental Biodegradation
Research into the biodegradation of difluorobenzenes, which are structurally similar to 4-Chloro-2-(difluoromethoxy)-1-fluorobenzene, highlights their potential environmental impact. Certain microbial strains, such as Labrys portucalensis, have been identified for their capability to degrade these compounds, offering insights into natural degradation pathways and potential environmental remediation strategies (Moreira et al., 2009).
Green Chemistry
The compound is also relevant in the context of green chemistry. Research efforts are directed towards developing more sustainable and environmentally friendly fluorination techniques, such as direct electrophilic fluorination in water or under solvent-free conditions, to produce fluorinated organic compounds with reduced environmental impact (Stavber & Stavber, 2010).
Propriétés
IUPAC Name |
4-chloro-2-(difluoromethoxy)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFIYSDYTPNMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1402197.png)
![4-Chloro-1-[chloro(difluoro)-methoxy]-2-methyl-benzene](/img/structure/B1402198.png)
![1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene](/img/structure/B1402200.png)
![1-[Chloro(difluoro)methoxy]-4-fluoro-2-nitro-benzene](/img/structure/B1402202.png)

![1-[Chloro(difluoro)methoxy]-2-fluoro-3-(trifluoromethyl)benzene](/img/structure/B1402205.png)
![1-[Chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene](/img/structure/B1402206.png)



![2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene](/img/structure/B1402212.png)